molecular formula C20H29N3O2 B2659210 [4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,2-dimethylcyclopropyl)methanone CAS No. 2379993-30-1

[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,2-dimethylcyclopropyl)methanone

Cat. No. B2659210
CAS RN: 2379993-30-1
M. Wt: 343.471
InChI Key: KNCWUMAYBLPKTA-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals, and a pyrimidine ring, which is a key component of several important biomolecules. The compound also contains a cyclobutyl group and a cyclopropyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as nucleophilic substitution, ring-closing reactions, and others .


Molecular Structure Analysis

The compound has several functional groups including a piperidine ring, a pyrimidine ring, a cyclobutyl group, and a cyclopropyl group. These groups can have significant effects on the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .

properties

IUPAC Name

[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,2-dimethylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-20(2)11-16(20)19(24)23-8-6-14(7-9-23)12-25-18-10-17(21-13-22-18)15-4-3-5-15/h10,13-16H,3-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCWUMAYBLPKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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